molecular formula C14H15N3O B7548700 N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide

N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide

Cat. No. B7548700
M. Wt: 241.29 g/mol
InChI Key: RXRAGNJSOIYUGT-UHFFFAOYSA-N
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Description

N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide, also known as 'IMCA', is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. IMCA belongs to the class of compounds known as imidazole derivatives, which have been shown to exhibit a range of biological activities. In

Mechanism of Action

The exact mechanism of action of IMCA is not fully understood, but it is believed to act through several different pathways. IMCA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by IMCA may contribute to its anti-inflammatory effects. IMCA has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
IMCA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that IMCA can inhibit the proliferation of several different types of cancer cells, including breast, lung, and colon cancer cells. IMCA has also been shown to inhibit the production of collagen in fibroblasts, which may contribute to its anti-fibrotic effects. In addition, IMCA has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of using IMCA in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used in a variety of different research applications. However, one of the main limitations of using IMCA is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of IMCA. One potential area of research is the development of new therapeutic agents based on IMCA. Another area of research is the exploration of the mechanisms of action of IMCA, which may lead to the discovery of new pathways involved in disease development. In addition, further studies are needed to determine the optimal dosage and administration of IMCA, as well as its potential side effects.
Conclusion
In conclusion, N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide is a synthetic compound that has shown promising results in scientific research. Its ability to exhibit a range of biological activities makes it a versatile compound that can be used in a variety of different research applications. Further research is needed to fully understand the mechanisms of action of IMCA and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of IMCA is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-bromobenzyl alcohol with imidazole to form 4-(imidazol-1-yl)benzyl alcohol. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to form the final product, N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide.

Scientific Research Applications

IMCA has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. These properties make it a promising candidate for the development of new therapeutic agents. IMCA has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies.

properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(12-3-4-12)16-9-11-1-5-13(6-2-11)17-8-7-15-10-17/h1-2,5-8,10,12H,3-4,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRAGNJSOIYUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide

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